4-(4-Butylanilino)benzoic acid
CAS No.:
Cat. No.: VC13980732
Molecular Formula: C17H19NO2
Molecular Weight: 269.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H19NO2 |
|---|---|
| Molecular Weight | 269.34 g/mol |
| IUPAC Name | 4-(4-butylanilino)benzoic acid |
| Standard InChI | InChI=1S/C17H19NO2/c1-2-3-4-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(19)20/h5-12,18H,2-4H2,1H3,(H,19,20) |
| Standard InChI Key | WNKLNKJVJQCQAN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 4-(butylamino)benzoic acid, reflecting its structure: a benzoic acid derivative with a butylamine group attached to the fourth carbon of the benzene ring. Alternative names include butyl-para-aminobenzoate and 4-(n-butylamino)benzoic acid. The CAS Registry Number 4740-24-3 uniquely identifies it in chemical databases .
Molecular Structure and Bonding
The molecular structure (Figure 1) comprises a carboxylic acid group (-COOH) at the first carbon and a butylamino group (-NH-C₄H₉) at the fourth carbon of the benzene ring. The SMILES notation CCCCNC1=CC=C(C=C1)C(=O)O and InChI key YCCRFDDXAVMSLM-UHFFFAOYSA-N provide precise representations of its connectivity . The planar benzene ring facilitates π-π interactions, while the butyl chain introduces hydrophobic characteristics.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 193.25 g/mol | |
| Density | 1.13 g/cm³ | |
| Boiling Point | 353.5°C at 760 mmHg | |
| Melting Point | 149–151°C | |
| Flash Point | 167.6°C |
Synthesis and Production
Conventional Synthesis Route
A high-yield synthesis method involves nucleophilic aromatic substitution using 4-fluoro-3-nitrobenzoic acid and n-butylamine in aqueous sodium bicarbonate . The reaction proceeds under elevated temperatures (150°C for 3 hours), followed by acidification and purification via column chromatography. This method achieves a 70% yield of 4-(butylamino)benzoic acid .
Reaction Scheme:
Optimization and Scalability
Key parameters influencing yield include:
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Molar Ratios: A 1:2.2 ratio of 4-fluoro-3-nitrobenzoic acid to n-butylamine ensures complete substitution.
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Temperature Control: Maintaining 150°C prevents side reactions such as decarboxylation.
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Purification: Ethyl acetate extraction and magnesium sulfate drying enhance purity .
Physicochemical Properties
Solubility and Stability
4-(Butylamino)benzoic acid exhibits limited water solubility due to its hydrophobic butyl chain but dissolves readily in organic solvents like ethyl acetate and dichloromethane . Stability studies indicate decomposition above 200°C, with the carboxylic acid group prone to esterification under acidic conditions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
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NMR: NMR (DMSO-d₆) shows a singlet at δ 12.1 ppm (COOH), a triplet at δ 3.2 ppm (NH-CH₂), and aromatic protons between δ 6.5–7.8 ppm .
Applications and Industrial Relevance
Pharmaceutical Intermediate
As a structural analog of para-aminobenzoic acid (PABA), this compound has been investigated in drug design for its potential to modulate enzyme activity. For example, derivatives have shown promise as inhibitors of bacterial dihydrofolate reductase .
Exposome Studies
The Human Metabolome Database (HMDB) identifies 4-(butylamino)benzoic acid as part of the exposome—the cumulative measure of environmental exposures . Its detection in human blood (PMID: 31557052) underscores its relevance in toxicology and environmental health .
Recent Developments and Future Directions
Synthetic Modifications
Recent studies focus on nitro derivatives (e.g., 4-butylamino-3-nitrobenzoic acid) for enhanced bioactivity. The nitro group introduces electron-withdrawing effects, altering reactivity in medicinal chemistry applications .
Analytical Methods
Advances in LC-MS and NMR spectroscopy have improved detection limits in biological matrices, facilitating exposome research .
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